Drummondin E
Description
Structure
3D Structure
Properties
CAS No. |
138169-54-7 |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-acetyl-4-[[3-acetyl-2,4-dihydroxy-6-(3-methylbut-2-enoxy)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H34O8/c1-14(2)8-10-28(7)26(34)19(25(33)23(17(6)30)27(28)35)12-18-21(36-11-9-15(3)4)13-20(31)22(16(5)29)24(18)32/h8-9,13,31-34H,10-12H2,1-7H3 |
InChI Key |
ZEDVRLBQCALAJC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C=C(C(=C2O)C(=O)C)O)OCC=C(C)C)O)C)C |
Canonical SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C=C(C(=C2O)C(=O)C)O)OCC=C(C)C)O)C)C |
Synonyms |
drummondin E |
Origin of Product |
United States |
Advanced Computational Chemistry Investigations of Drummondin E
Molecular Docking Studies for Ligand-Biomolecular Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanisms of potential drug candidates like Drummondin E.
In silico studies have been conducted to characterize the binding affinity of Drummondin E with various protein targets. One significant study focused on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 (PDB ID: 6M71), a critical enzyme for viral replication. researchgate.netnih.gov The docking analysis, performed using the PatchDock webserver, revealed favorable binding interactions. biotechnologia-journal.org
The interaction between Drummondin E and RdRp yielded a geometric shape complementarity score of 5334 and an atomic contact energy of -87.69 kcal/mol. nih.govbiotechnologia-journal.org A high geometric shape complementarity score suggests minimal steric hindrance and a more stable and expansive interface area, while negative atomic contact energy indicates the formation of a stable and favorable complex. nih.gov
Another computational investigation explored Drummondin E's potential as an inhibitor of the Unfolded Protein Response (UPR) pathway in Candida auris, a multidrug-resistant fungal pathogen. rjptonline.orgresearchgate.net This study identified Drummondin E as having the best potential to target Ire1p, a hallmark protein in the UPR pathway, based on simulation analysis. rjptonline.orgrjptonline.org
| Ligand | Receptor | Geometric Shape Complementarity Score | Atomic Contact Energy (kcal/mol) |
|---|---|---|---|
| Drummondin E | RdRp (PDB ID: 6M71) | 5334 | -87.69 |
The stability of the Drummondin E-protein complexes is maintained by a network of interactions with specific amino acid residues at the binding site.
RNA-dependent RNA Polymerase (RdRp): For the Drummondin E-RdRp complex, simulation results identified four key interacting amino acid residues. These crucial interactions are with Threonine-680 (Thr-680), Arginine-624 (Arg-624), Lysine-676 (Lys-676), and Valine-557 (Val-557). researchgate.netnih.govbiotechnologia-journal.orgnih.gov These interactions were shown to be maintained throughout a 100 ns simulation period, highlighting the stability of the binding. researchgate.net
Unfolded Protein Response (UPR) Pathway Proteins: In the context of the UPR pathway in Candida auris, studies have targeted two essential proteins, Hac1p and Ire1p. rjptonline.orgresearchgate.net Computational analyses demonstrated that Drummondin E has the potential to be an effective inhibitor by targeting the Ire1p protein. rjptonline.orgrjptonline.org
| Protein Target | Organism/Virus | Key Interacting Residues/Target Protein |
|---|---|---|
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Thr-680, Arg-624, Lys-676, Val-557 researchgate.netbiotechnologia-journal.orgnih.gov |
| Unfolded Protein Response (UPR) Pathway | Candida auris | Ire1p rjptonline.orgrjptonline.org |
Molecular Dynamics Simulations for Conformational Analysis and Complex Stability
To further validate the findings from molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed assessment of binding stability.
The dynamic behavior of the Drummondin E-RdRp complex was investigated through a 100-nanosecond (ns) MD simulation using the "Flare" module of the Cresset software. researchgate.netnih.govbiotechnologia-journal.org The simulation was performed using AMBER/GAFF2 as force fields in an explicit solvent water model to mimic physiological conditions. nih.gov The stability of the protein-ligand complex was evaluated by analyzing the Root Mean Square Deviation (RMSD) values. researchgate.net The RMSD plots for the Drummondin E and RdRp complex were found to be fairly stable throughout the 100 ns simulation period. researchgate.net
The MD simulation results confirmed the stability of the Drummondin E-RdRp complex. researchgate.netbiotechnologia-journal.org A crucial finding was the maintenance of key interactions with residues Thr-680, Asp-624, Lys-676, and Val-557 during the simulation runtime. researchgate.net This persistent interaction throughout the simulation underscores the stability of Drummondin E within the binding pocket of RdRp. researchgate.netresearchgate.net Further analysis of the potential energy of the complex over the simulation time also contributed to the assessment of its stability. researchgate.net Similarly, simulation analysis indicated that Drummondin E could form a stable interaction with the Ire1p protein of the UPR pathway. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Drummondin E Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. frontiersin.orgeurekaselect.com These models are developed by correlating chemical descriptors—which quantify various aspects of a molecule's structure—with observed biological properties. frontiersin.org Once validated, QSAR models can be used to predict the activity of new, untested compounds, making it a time- and cost-effective tool in drug discovery. frontiersin.orgeurekaselect.com
As of the current literature, specific QSAR studies focused on a series of Drummondin E analogues have not been reported. Such studies would be a valuable future step to systematically explore how modifications to the Drummondin E scaffold could enhance its binding affinity and inhibitory potential against its identified targets.
Development of Predictive Models for Biological Activity based on Structural Features
Predictive modeling in computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for forecasting the biological activity of chemical compounds based on their molecular structures. wikipedia.orgmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a molecule with a specific biological effect. openbioinformaticsjournal.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. openbioinformaticsjournal.com
The development of a predictive QSAR model typically involves the following key steps:
Data Set Selection: A series of structurally related compounds with known biological activities against a specific target is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors are numerical representations of various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. openbioinformaticsjournal.comnih.gov
Model Building: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is created that best correlates the calculated descriptors with the observed biological activity. nih.govorgchemres.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
While a specific QSAR model developed exclusively for a series of Drummondin E derivatives is not extensively reported in the literature, the principles of QSAR have been applied to predict its biological potential. Computational studies have utilized the structural features of Drummondin E to forecast its activity as an inhibitor of various biological targets. For instance, its potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and key proteins in the unfolded protein response (UPR) pathway of Candida auris has been investigated using predictive models based on its structural and physicochemical properties. wikipedia.org
These predictive studies rely on established models that have been trained on large datasets of diverse compounds. By inputting the structural information of Drummondin E into these models, researchers can obtain predictions about its likely biological activities, drug-likeness, and potential toxicities. This approach allows for the initial screening and prioritization of natural products like Drummondin E for further experimental investigation.
The following table provides an example of the types of molecular descriptors that would be calculated for Drummondin E in the process of developing or applying a predictive model for its biological activity.
| Descriptor Type | Example Descriptors for Drummondin E |
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds |
| Topological | Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electrostatic | Dipole Moment, Partial Charges on Atoms |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) |
These descriptors, once calculated, would form the basis of a mathematical model to predict the biological activity of Drummondin E and its analogues.
Computational Approaches to Analogue Design and Optimization for Mechanistic Probing
Computational chemistry plays a pivotal role in the design and optimization of analogues of a lead compound like Drummondin E. nih.gov This process aims to enhance desired biological activities, improve pharmacokinetic properties, and elucidate the mechanism of action by systematically modifying the chemical structure. nih.govarxiv.org The insights gained from initial predictive studies and molecular docking simulations guide the rational design of new molecules.
The computational design of analogues typically involves the following strategies:
Structure-Activity Relationship (SAR) Analysis: By examining the predicted binding mode of Drummondin E to its biological target, medicinal chemists can identify key functional groups and structural features responsible for its activity. scirp.org This information is then used to propose modifications that are likely to enhance these interactions. For example, if a hydroxyl group is predicted to form a crucial hydrogen bond with the target protein, analogues could be designed to optimize this interaction.
In Silico Analogue Generation: Computational tools can be used to generate virtual libraries of Drummondin E analogues by systematically modifying different parts of the molecule. These virtual compounds can then be rapidly screened using the predictive models described in the previous section to prioritize the most promising candidates for synthesis.
The following table illustrates how computational approaches could guide the design of Drummondin E analogues for mechanistic probing.
| Compound | Modification from Drummondin E | Rationale for Design |
| Analogue 1 | Removal of a specific hydroxyl group | To investigate the importance of this group in hydrogen bonding with the target. |
| Analogue 2 | Introduction of a bulky substituent at a specific position | To probe the steric tolerance of the binding pocket. |
| Analogue 3 | Alteration of the core ring structure | To explore alternative scaffolds that may have improved properties. |
| Analogue 4 | Modification of a lipophilic region | To modulate the compound's solubility and membrane permeability. |
Through these iterative cycles of computational design, chemical synthesis, and biological testing, a deeper understanding of the structure-activity relationships of Drummondin E can be achieved. This knowledge is crucial for optimizing its therapeutic potential and for developing novel compounds with improved efficacy and selectivity.
Chemical Synthesis and Synthetic Pathway Exploration for Drummondin E
Strategies for Total Synthesis of the Drummondin E Molecular Architecture
A total synthesis of Drummondin E has not been reported in the peer-reviewed literature. The construction of its complex molecular architecture presents several synthetic hurdles. Key challenges include the stereocontrolled formation of the substituted acylphloroglucinol core and the regioselective installation of the prenyl ether.
Strategies for the synthesis of related acylphloroglucinol natural products often involve the construction of the core phloroglucinol (B13840) ring followed by acylation and prenylation steps. nih.govduke.edursc.org For instance, the synthesis of the structural units of the related compound Drummondin C has been accomplished, providing a potential starting point for strategies targeting Drummondin E. nih.gov However, the specific substitution pattern and the ether linkage in Drummondin E require a unique synthetic design that has yet to be realized.
Development of Efficient Synthetic Routes to Drummondin E and its Stereoisomers
To date, no efficient synthetic routes to Drummondin E or its stereoisomers have been developed. The creation of such a route would necessitate overcoming the challenges mentioned above, including the development of methods for the diastereoselective and enantioselective synthesis of the chiral centers within the molecule. Research into the synthesis of other complex natural products has utilized a variety of advanced organic reactions, but their application to Drummondin E remains unexplored. nih.govstanford.edu
Semi-Synthesis and Chemoenzymatic Approaches for Derivatization of Drummondin E
There are currently no published reports on the semi-synthesis or chemoenzymatic derivatization of Drummondin E. Semi-synthetic strategies, which would involve modifying the natural product isolated from Hypericum drummondii, are hampered by the low isolation yields of the compound.
Chemoenzymatic approaches, which combine chemical and enzymatic transformations, offer a powerful tool for the synthesis and derivatization of complex molecules. rsc.orgmdpi.com Enzymes could potentially be used for the regioselective and stereoselective modification of a synthetic intermediate or the natural product itself. While methods for the chemoenzymatic synthesis of other phloroglucinol derivatives have been reported, these have not been applied to Drummondin E. google.comdntb.gov.ua The development of such methods would be a significant step towards producing analogs of Drummondin E for structure-activity relationship studies.
Biosynthetic Pathway Elucidation of Drummondin E
Identification and Characterization of Biosynthetic Precursors
The biosynthesis of a complex natural product like Drummondin E commences with simple, primary metabolic building blocks. Based on its chemical structure, a bicyclic phloroglucinol (B13840) core decorated with a geranyl group, the primary precursors can be confidently inferred.
The phloroglucinol ring is a polyketide-derived moiety. The biosynthesis of the parent phloroglucinol molecule is known to proceed via the condensation of three molecules of malonyl-CoA, a common extender unit in fatty acid and polyketide biosynthesis. illinois.eduwikipedia.org This reaction is catalyzed by a type III polyketide synthase (PKS). illinois.edu Therefore, malonyl-CoA is considered the fundamental precursor for the aromatic core of Drummondin E.
The second key structural component is the C10 geranyl side chain. This isoprenoid unit is assembled through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for the biosynthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wrenlaboratories.com One molecule of DMAPP and one molecule of IPP are condensed by a prenyltransferase to form geranyl diphosphate (GPP), the activated precursor that is subsequently attached to the phloroglucinol core.
The table below summarizes the likely biosynthetic precursors for Drummondin E.
| Structural Moiety | Primary Precursor(s) | Intermediate Precursor | Supplying Pathway(s) |
| Phloroglucinol Core | Acetyl-CoA | Malonyl-CoA | Fatty Acid Biosynthesis |
| Geranyl Group | Pyruvate, Glyceraldehyde-3-phosphate (MEP pathway) or Acetyl-CoA (MVA pathway) | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Isoprenoid Biosynthesis (MEP or MVA) |
Interactive Data Table: Putative Biosynthetic Precursors of Drummondin E
This interactive table allows you to filter and sort the putative precursors involved in the biosynthesis of Drummondin E.
Enzymology of Key Steps in Drummondin E Biosynthesis: Isolation and Functional Studies of Enzymes
The construction of Drummondin E from its precursors is orchestrated by a series of specialized enzymes. While the specific enzymes for Drummondin E biosynthesis have not yet been isolated and characterized, their probable functions can be deduced from well-studied analogous pathways. The key enzymatic steps are the formation of the phloroglucinol core and its subsequent geranylation.
Phloroglucinol Core Formation: The initial and defining step is the cyclization of three malonyl-CoA units to form the phloroglucinol ring. This reaction is catalyzed by a Type III Polyketide Synthase (PKS) . illinois.eduwikipedia.org In Pseudomonas fluorescens, the enzyme PhlD, a type III PKS, is responsible for this transformation in the biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG). illinois.edu It is highly probable that a homologous PhlD-like enzyme initiates the Drummondin E pathway. Isolation of this enzyme would involve techniques such as protein purification from the source organism, likely a plant from the Hypericum genus, followed by in vitro assays using radiolabeled malonyl-CoA to confirm its activity. slideshare.netwur.nl
Geranylation of the Phloroglucinol Core: Following the synthesis of the phloroglucinol scaffold, the next crucial step is the attachment of the geranyl group. This is an electrophilic aromatic substitution reaction catalyzed by a Prenyltransferase (PT) , specifically a Geranyl Diphosphate (GPP) C-prenyltransferase . These enzymes utilize geranyl diphosphate (GPP) as the isoprenoid donor and an aromatic substrate as the acceptor. The isolation and functional characterization of such a PT would involve screening cell-free extracts for the ability to convert phloroglucinol and GPP into geranylphloroglucinol.
The table below outlines the putative enzymes and their roles in the biosynthesis of Drummondin E.
| Biosynthetic Step | Enzyme Class | Substrate(s) | Product(s) |
| Core Ring Formation | Type III Polyketide Synthase | 3 x Malonyl-CoA | Phloroglucinol |
| Side Chain Attachment | Aromatic Prenyltransferase | Phloroglucinol, Geranyl Diphosphate (GPP) | Geranylphloroglucinol |
| Further Modifications (e.g., cyclization, oxidation) | Cyclases, Oxidoreductases | Geranylphloroglucinol | Drummondin E and related compounds |
Interactive Data Table: Putative Enzymes in Drummondin E Biosynthesis
This interactive table details the proposed enzymatic steps for the synthesis of Drummondin E.
Genetic and Molecular Biology Approaches to Dissecting the Biosynthetic Gene Cluster
In microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome in a Biosynthetic Gene Cluster (BGC) . psu.eduaaai.org The identification and analysis of the Drummondin E BGC are paramount for understanding its biosynthesis and for heterologous expression.
The general strategy to identify the Drummondin E BGC would involve:
Genome Mining: Sequencing the genome of the producing organism (e.g., Hypericum drummondii) and using bioinformatics tools like antiSMASH to predict the locations of BGCs. dergipark.org.tr The search would specifically look for clusters containing a gene for a type III PKS and a gene for an aromatic prenyltransferase.
Transcriptomics: Analyzing the gene expression profile of the organism under conditions of high Drummondin E production. Genes within the BGC are expected to be co-regulated and highly expressed during active synthesis.
Gene Knockout and Heterologous Expression: Once a candidate BGC is identified, its involvement can be confirmed by targeted gene knockout experiments in the native producer, which should abolish the production of Drummondin E. mdpi.com Subsequently, the entire BGC can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, to reconstitute the biosynthetic pathway and produce Drummondin E. mdpi.com
A putative Drummondin E BGC would be expected to contain the genes outlined in the following table.
| Putative Gene | Encoded Enzyme/Protein | Predicted Function in Drummondin E Biosynthesis |
| drumPKS | Type III Polyketide Synthase | Catalyzes the formation of the phloroglucinol core from malonyl-CoA. |
| drumPT | Aromatic Prenyltransferase | Catalyzes the C-geranylation of the phloroglucinol core using GPP. |
| drumCyc | Cyclase | Catalyzes the subsequent cyclization of the geranyl side chain to form the bicyclic structure. |
| drumOxy | Oxidoreductase (e.g., P450) | May be involved in tailoring reactions such as hydroxylations or epoxidations. |
| drumReg | Transcriptional Regulator | Controls the expression of the other genes within the cluster. |
| drumT | Transporter | Exports the final product out of the cell. |
Comparative Biosynthesis of Drummondin E with Related Natural Products
The biosynthesis of Drummondin E can be better understood by comparing it to the well-characterized pathways of structurally related compounds, particularly other phloroglucinol derivatives. A prime example is the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), an antimicrobial compound produced by Pseudomonas species. elifesciences.orgmdpi.com
The initial step in both pathways is identical: the formation of phloroglucinol from three molecules of malonyl-CoA by a type III PKS (PhlD in the case of DAPG). illinois.eduelifesciences.org However, the subsequent tailoring steps diverge significantly.
In DAPG Biosynthesis: The phloroglucinol core is sequentially acetylated at two positions by acetyltransferases (encoded by phlA, phlC, and phlB genes) using acetyl-CoA as the donor. mdpi.com
In Drummondin E Biosynthesis: The phloroglucinol core is prenylated with a geranyl group by a prenyltransferase, followed by intramolecular cyclization reactions to form the final complex structure.
This comparison highlights a common theme in natural product biosynthesis: a conserved core biosynthetic machinery (the PKS) generates a common intermediate, which is then diversified by a suite of tailoring enzymes (acetyltransferases vs. prenyltransferases and cyclases). This modularity allows nature to generate a vast array of chemical structures from a limited set of building blocks and reaction types.
Interactive Data Table: Comparative Analysis of Biosynthetic Gene Clusters
This interactive table compares the known gene cluster for DAPG with the putative cluster for Drummondin E.
Structure Activity Relationship Sar and Mechanistic Studies of Drummondin E
Correlating Structural Modifications of Drummondin E with Modulated Biological Activities
The biological activity of Drummondin E, a member of the acylphloroglucinol class of compounds, is intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies, primarily through the comparison of related natural products, have provided insights into the features crucial for its antibacterial effects. Drummondin E is one of several related compounds, known as drummondins, isolated from plants of the Hypericum genus. ucl.ac.uk
Early research identified that drummondins, including Drummondin E, exhibited potent activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 0.39 µg/mL to 6.25 µg/mL. ucl.ac.uk The core acylphloroglucinol scaffold is fundamental to this antibacterial action. Variations in the structure, such as the modified filicinic acid derivative found in the related compound Drummondin F, can alter the spectrum and potency of this activity. ucl.ac.uk While comprehensive SAR studies involving synthetic modifications of Drummondin E are not extensively documented, analysis of related acylphloroglucinol derivatives underscores the importance of the core structure for bioactivity. ucl.ac.ukijpsonline.com
Table 1: Antibacterial Activity of Drummondin E and a Related Compound
| Compound | Target Organism | Reported MIC (µg/mL) |
|---|---|---|
| Drummondin E | S. aureus | 0.39 |
| Drummondin E | B. subtilis | 0.39 |
| Drummondin E | M. smegmatis | 6.25 |
| Chinensin I | S. aureus | 3.0 |
Data sourced from references ucl.ac.ukthieme-connect.com.
Detailed Investigation of Drummondin E's Molecular Mechanism of Action
Recent research, largely driven by computational or in silico methods, has generated compelling hypotheses regarding the molecular pathways through which Drummondin E exerts its effects.
In silico studies have identified Drummondin E as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. nih.govbiotechnologia-journal.orgnih.gov The RdRp enzyme is essential for the replication and transcription of the viral RNA genome, making it a prime target for antiviral therapies. nih.gov Molecular docking and molecular dynamics (MD) simulations suggest that Drummondin E can bind to the catalytic site of the RdRp protein (PDB ID: 6M71). nih.govbiotechnologia-journal.orgresearchgate.net
These simulations, conducted over a period of 100 nanoseconds, predict that Drummondin E forms stable interactions with key amino acid residues within the enzyme's active site. nih.govnih.gov The stability of this binding suggests that Drummondin E could potentially block the enzyme's function, thereby impeding viral replication. nih.govresearchgate.net
Table 2: Predicted Interactions between Drummondin E and SARS-CoV-2 RdRp (In Silico Data)
| Interacting Amino Acid Residue | Type of Interaction | Contact Retention (%) in MD Simulation |
|---|---|---|
| Val 557 | Non-covalent | 97.1 |
| Thr 680 | Non-covalent | 86.2 |
| Lys 676 | Non-covalent | Not Specified |
| Arg 624 | Non-covalent | Not Specified |
Data represents findings from molecular dynamics simulations as reported in references nih.govbiotechnologia-journal.orgresearchgate.net.
Computational studies have also proposed that Drummondin E may act as an inhibitor of the Unfolded Protein Response (UPR) pathway, particularly in the pathogenic yeast Candida auris. researchgate.netrjptonline.org The UPR is a cellular stress response pathway that is crucial for the pathogenesis of several fungi. rjptonline.orgrjptonline.org
In silico analyses, including molecular docking and simulation, predict that Drummondin E has the potential to target and inhibit Ire1p, a key sensor protein in the UPR pathway. researchgate.netresearchgate.netrjptonline.org By disrupting the function of Ire1p, Drummondin E could potentially compromise the ability of the fungus to manage protein folding stress, leading to an antifungal effect. researchgate.netrjptonline.org This hypothesis presents a promising mechanism for developing novel antifungal agents against drug-resistant pathogens like C. auris. rjptonline.orgrjptonline.org
Beyond the well-documented in silico hypotheses for RdRp and UPR inhibition, the initial discovery of Drummondin E highlighted its potent antibacterial activity. ucl.ac.ukthieme-connect.com The specific molecular target responsible for its action against bacteria like S. aureus and B. subtilis has not yet been fully elucidated and remains an area for further investigation. Current research has predominantly focused on its potential as an antiviral and antifungal agent through the mechanisms detailed above. nih.govrjptonline.org The structural uniqueness of phytochemicals like Drummondin E suggests that they may act via novel mechanisms distinct from currently used antibiotics. thieme-connect.com
Allosteric Modulation and Orthosteric Binding Site Analysis
The nature of a ligand's interaction with its target protein can be categorized as either orthosteric or allosteric. wikipedia.org Orthosteric ligands bind directly to the active site of an enzyme or the primary binding site of a receptor, often competing with the endogenous substrate. wikipedia.orgplos.org In contrast, allosteric modulators bind to a distinct, secondary site, inducing a conformational change that alters the protein's activity. wikipedia.orgnih.gov
Based on the available in silico data, Drummondin E's interaction with the SARS-CoV-2 RdRp appears to be orthosteric. researchgate.net The molecular docking studies consistently place Drummondin E within the catalytic binding pocket of the enzyme, where it interacts with residues critical for the polymerase function. researchgate.netresearchgate.net This mode of binding suggests a mechanism of competitive inhibition, where Drummondin E directly obstructs the active site, preventing the binding of viral RNA and subsequent replication.
There is currently no evidence from the published literature to suggest that Drummondin E acts as an allosteric modulator on either the RdRp or UPR pathway targets. The binding analyses consistently point to interactions within the primary functional sites of these proteins, which is characteristic of an orthosteric mechanism. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Drummondin E |
| Drummondin F |
| Chinensin I |
| Remdesivir |
| Flinderole B |
| Betulinic acid |
| Ursolic acid |
| Oleanolic acid |
| Stigmasterol |
| Mangiferin |
| Friedelin |
| Lersivirine |
| Chloroquine phosphate |
| Butanoic acid |
| 1,7-dihydroxy-3-methoxyxanthone |
Advanced Spectroscopic Characterization and Structural Analysis of Drummondin E
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Drummondin E. The identification of Drummondin E by subsequent researchers has been achieved by direct comparison of their ¹H- and ¹³C-NMR spectra with the data originally published by Jayasuriya et al. in 1991. biopyc.com This underscores the foundational role of the original NMR data in defining the compound's structure.
The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netmdpi.comscielo.br One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the nuclei. scielo.brismrm.org The number of distinct signals in a ¹³C spectrum indicates the number of unique carbon atoms, while the chemical shifts offer clues about their hybridization (sp³, sp², sp) and proximity to electronegative atoms. nih.gov
For a complex structure like Drummondin E, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework. mdpi.com Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. Heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded carbon and proton atoms. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments and assembling the final structure. mdpi.com Although the specific data from the original study is contained within the primary literature, the table below represents the typical format for such reported data.
Table 1: Representative ¹H and ¹³C NMR Data Format for Drummondin E This table is a representation of how NMR data for Drummondin E would be presented based on standard reporting practices. mdpi.comscielo.br The precise chemical shifts (δ) and coupling constants (J) are found in the original research publication. nih.gov
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-1' | Value | |||
| C-2' | Value | |||
| C-3' | Value | Value | e.g., d | e.g., 10.5 |
| C-4' | Value | |||
| ... | ... | ... | ... | ... |
Data sourced from primary literature detailing the structural elucidation. nih.govbiopyc.com
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. github.ioucdavis.edu For the characterization of Drummondin E, mass spectrometry was used in conjunction with NMR to confirm its identity. biopyc.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (M⁺), often to within a few parts per million (ppm). uwo.ca This precision allows for the unambiguous determination of the compound's elemental formula, a critical step in identifying a new natural product.
In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. photophysics.com When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. researchgate.net The masses of these fragment ions correspond to specific substructures within the parent molecule. Analyzing these fragments allows chemists to piece together the molecular structure, corroborating the assignments made through NMR spectroscopy. photophysics.comd-nb.info
Table 2: Representative Mass Spectrometry Data for Drummondin E This table illustrates the typical data obtained from mass spectrometry for molecular weight and fragment analysis.
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | Value | Molecular Ion (Protonated) |
| [M+Na]⁺ | Value | Sodium Adduct |
| Fragment 1 | Value | e.g., Loss of a prenyl group |
| Fragment 2 | Value | e.g., Filicinic acid moiety |
| ... | ... | ... |
Data derived from the initial structural elucidation studies. nih.govbiopyc.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.nethilarispublisher.com These techniques probe the vibrational energy levels of molecular bonds. hilarispublisher.com Specific functional groups (e.g., carbonyls C=O, hydroxyls O-H, alkenes C=C) absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. researchgate.net While essential for the characterization of many natural products, the primary literature focused on the structural elucidation of Drummondin E using NMR and MS does not report detailed FTIR or Raman spectroscopic data. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. nih.govucl.ac.uknih.gov This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise position of each atom can be determined. photophysics.com
For Drummondin E, a crystal structure has not been reported in the scientific literature. The original study that isolated the drummondin series of compounds, including Drummondin E, did not report the stereochemistry of the chiral centers. nih.gov This indicates that the absolute configuration of the molecule has not been determined by X-ray crystallography. The determination of absolute configuration for molecules containing only carbon, hydrogen, and oxygen can be challenging but is achievable with high-quality crystals. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is particularly useful for studying the secondary structure of large biomolecules and determining the absolute configuration of smaller chiral molecules. researchgate.net ORD measures the rotation of plane-polarized light as a function of wavelength.
As with X-ray crystallography, there is no published CD or ORD data for Drummondin E in the key literature. The fact that the absolute stereochemistry of its chiral centers remains unreported suggests that these chiroptical methods have not been successfully applied or published for this specific compound.
Future Research Directions and Unexplored Avenues in Drummondin E Research
Integration of In Silico Findings with Experimental Validation Paradigms
Recent computational studies have identified Drummondin E as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov This promising in silico finding necessitates robust experimental validation to ascertain its real-world biological activity. Future research should prioritize a seamless integration of computational predictions with established experimental paradigms.
A crucial first step is to perform in vitro enzymatic assays to confirm the inhibitory effect of Drummondin E on the purified RdRp enzyme. This should be followed by cell-based antiviral assays using SARS-CoV-2 to determine the compound's efficacy in a biological system. It is also imperative to conduct structure-activity relationship (SAR) studies, both computationally and synthetically, to explore how modifications to the Drummondin E scaffold might enhance its potency and selectivity. nih.govnih.govmdpi.commdpi.comlsu.edu
The table below outlines a proposed workflow for the experimental validation of in silico hits for Drummondin E.
| Step | Research Activity | Objective |
| 1 | In Vitro Enzymatic Assay | To confirm the direct inhibition of the target enzyme (e.g., SARS-CoV-2 RdRp) by Drummondin E. |
| 2 | Cell-Based Antiviral Assays | To evaluate the efficacy of Drummondin E in inhibiting viral replication in a cellular context. |
| 3 | Cytotoxicity Assays | To determine the therapeutic index of Drummondin E by assessing its toxicity to host cells. |
| 4 | Structure-Activity Relationship (SAR) Studies | To synthesize and test analogs of Drummondin E to identify key structural features for optimal activity. nih.govnih.govmdpi.commdpi.comlsu.edu |
| 5 | In Vivo Animal Model Studies | To evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Drummondin E in relevant animal models of the disease. |
Application of Artificial Intelligence and Machine Learning in Drummondin E Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product drug discovery and offers significant potential for accelerating research on Drummondin E. cas.orgnih.govkjdb.org These technologies can be employed at various stages of the drug discovery pipeline, from identifying new biological targets to designing novel analogs with improved properties. nih.gov
Furthermore, generative AI models can be utilized to design novel molecular structures based on the Drummondin E scaffold, optimized for specific therapeutic targets and desired pharmacological profiles. strath.ac.uk The integration of AI and ML into Drummondin E research could unveil new therapeutic applications and expedite its development into a viable drug candidate.
Advancing Analytical Methodologies for Trace Analysis and Metabolite Identification of Drummondin E
To fully understand the therapeutic potential and safety of Drummondin E, it is crucial to develop advanced analytical methodologies for its sensitive and specific detection in complex biological matrices. The ability to perform trace analysis is essential for pharmacokinetic studies, enabling the quantification of Drummondin E and its metabolites in plasma, tissues, and urine. nih.govmdpi.comnih.govresearchgate.net
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful tool for both the quantification of Drummondin E and the identification of its metabolites. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Future research should focus on developing and validating robust LC-HR-MS methods for the comprehensive metabolic profiling of Drummondin E in vitro and in vivo. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov This will provide critical insights into its metabolic fate, helping to identify any potentially active or toxic metabolites.
The development of sensitive analytical techniques will also be vital for the quality control of Hypericum drummondii extracts and any future pharmaceutical formulations containing Drummondin E, ensuring consistency and safety.
Interdisciplinary Collaborations for Comprehensive Translational Research on Drummondin E
The journey of a natural product from the laboratory to the clinic is a complex process that requires a collaborative, interdisciplinary approach. Advancing Drummondin E research will necessitate the formation of strong partnerships between experts in various fields, including natural product chemistry, computational biology, pharmacology, virology, and clinical medicine.
Translational research on Drummondin E should be a coordinated effort that bridges the gap between basic scientific discoveries and their practical application in human health. This includes preclinical development, navigating the regulatory approval process, and ultimately, the design and execution of clinical trials.
Effective interdisciplinary collaborations will be key to overcoming the challenges inherent in drug development and to realizing the full therapeutic potential of Drummondin E. Such collaborations can foster innovation and ensure that the research is both scientifically rigorous and clinically relevant.
Q & A
Q. What computational approaches are recommended for initial screening of Drummondin E’s antiviral activity?
To evaluate Drummondin E’s interaction with SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), molecular docking followed by molecular dynamics (MD) simulations (100 ns duration) is advised. Docking provides preliminary binding poses, but MD simulations better characterize stability, hydrogen bonding (e.g., with Asp 618 and Arg 624), and non-covalent interactions (e.g., π-cation bonds). Tools like Molinspiration assess bioactivity scores (e.g., protease inhibition), while SMILES structures from PubChem guide parameterization .
Q. How is Drummondin E’s drug-likeness evaluated in preclinical research?
Apply Lipinski’s Rule of Five using computational tools like Molinspiration:
Q. What bioactivity assays are recommended post-computational studies?
Validate predictions with:
Q. Which databases are critical for sourcing structural data on Drummondin E?
- PubChem : For compound SMILES and 3D conformers.
- Protein Data Bank (PDB) : For RdRp coordinates (e.g., PDB ID 6M71).
- Cryo-EM repositories : To account for structural flexibility in docking/MD .
Advanced Research Questions
Q. How to design MD simulations to assess Drummondin E-RdRp binding stability?
Key parameters include:
Q. How to resolve discrepancies between molecular docking and MD results?
Docking may yield false positives due to rigid protein models. Validate using:
Q. How to analyze non-covalent interaction dynamics in Drummondin E-RdRp complexes?
Quantify interactions over simulation trajectories:
Q. What statistical validation methods ensure computational result reproducibility?
Q. How to address contradictions between in silico predictions and prior literature?
For example, if Drummondin E shows lower binding affinity than β-ocinene in docking but better MD stability:
- Contextualize study conditions : Note differences in RdRp variants (e.g., Omicron vs. wild-type).
- Meta-analysis frameworks : Apply PRISMA guidelines to compare methodologies across studies.
- Experimental validation : Prioritize in vitro assays to resolve conflicts .
Q. What meta-analysis frameworks synthesize findings on Drummondin E’s mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
